Sodium squarate

Description

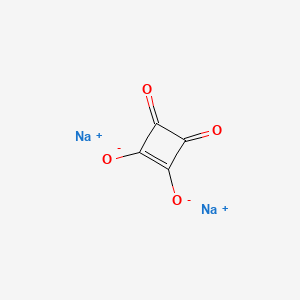

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4Na2O4 |

|---|---|

Molecular Weight |

158.02 g/mol |

IUPAC Name |

disodium;3,4-dioxocyclobutene-1,2-diolate |

InChI |

InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 |

InChI Key |

UNUVOQUVNRHMOA-UHFFFAOYSA-L |

Canonical SMILES |

C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Squarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium squarate, the disodium (B8443419) salt of squaric acid, is a versatile organic compound with significant applications in coordination chemistry, organic synthesis, and burgeoning interest in biological systems. Its unique electronic and structural properties, stemming from the resonant stability of the squarate dianion, make it a valuable building block and ligand. This technical guide provides an in-depth overview of the chemical formula, structure, physicochemical properties, synthesis, and key applications of this compound, tailored for a scientific audience. Detailed experimental protocols and visualizations of its synthesis and coordination behavior are included to facilitate practical application and further research.

Chemical Formula and Structure

This compound is an organic salt with the chemical formula C₄Na₂O₄ .[1][2] Its IUPAC name is disodium 3,4-dioxocyclobutene-1,2-diolate. The molecule consists of two sodium cations (Na⁺) and one squarate dianion ([C₄O₄]²⁻).[1]

The core of the structure is the squarate anion, a planar, four-membered carbon ring where each carbon atom is bonded to one oxygen atom. The dianionic nature arises from the deprotonation of the two hydroxyl groups of its parent compound, squaric acid (C₄H₂O₄).[1] This results in a highly symmetrical and resonance-stabilized structure where the negative charge is delocalized across the four oxygen atoms. This delocalization contributes to its stability and its ability to act as a versatile ligand in coordination chemistry.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄Na₂O₄ |

| Molecular Weight | 158.02 g/mol [1][2] |

| Appearance | White crystalline solid[1] |

| Melting Point | Decomposes at >300 °C[1] |

| Solubility | High solubility in water[1] |

| Crystal System | Monoclinic (trihydrate and anhydrous forms)[1] |

Table 2: Crystallographic Data for this compound

| Parameter | This compound Trihydrate (Na₂C₄O₄·3H₂O) | Anhydrous this compound (Na₂C₄O₄) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/m |

Note: Detailed unit cell parameters (a, b, c, α, β, γ) require access to specific crystallographic database entries which were not available in the search results.

Table 3: Spectroscopic Data for this compound

| Technique | Peak Position (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| Infrared (IR) | ~1535 | C-O stretching mode |

| ~1620 | C-C/C-N stretching modes (in complexes) | |

| Raman | ~1769 | C=O stretching mode of uncoordinated carbonyl |

| ²³Na NMR | Not specified in search results | The chemical shift is sensitive to the coordination environment of the sodium ion. |

Experimental Protocols

Synthesis of Dithis compound

A common and straightforward method for the synthesis of this compound is the neutralization of squaric acid with a sodium base, such as sodium carbonate or sodium hydroxide.[1]

Materials:

-

3,4-dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Procedure:

-

In a 1:1 molar stoichiometric ratio, dissolve the required amount of squaric acid in deionized water in a reaction vessel.

-

In a separate beaker, dissolve the corresponding molar amount of sodium carbonate in deionized water.

-

Slowly add the sodium carbonate solution to the squaric acid solution while stirring continuously. Effervescence (release of CO₂) will be observed.

-

Once the addition is complete and the effervescence has ceased, continue stirring the solution for a period to ensure the reaction goes to completion.

-

Remove the deionized water from the resulting solution using a rotary evaporator.

-

Dry the obtained solid this compound under vacuum at 60°C for 12 hours.

Purification by Recrystallization

Crude this compound can be purified by recrystallization from water to achieve high purity.[1]

Materials:

-

Crude this compound

-

Deionized Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water (80-100 °C) to create a saturated solution.[1]

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified this compound crystals in a desiccator or under vacuum.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from squaric acid and sodium carbonate.

Coordination of Squarate Anion with Metal Ions

A key application of this compound is in coordination chemistry, where the squarate anion can act as a ligand, binding to metal ions in various coordination modes. The following diagram illustrates a simplified representation of the squarate anion acting as a bridging ligand between two metal centers.

Applications

This compound's unique properties lend it to a variety of applications in different scientific fields:

-

Coordination Chemistry: The squarate anion is an excellent ligand for a wide range of metal ions, forming coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, electronic, and structural properties.[1]

-

Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, including squaraine dyes which have applications in photonics and as sensitizers in photodynamic therapy.

-

Biological Research: There is growing interest in the biological activities of squaric acid derivatives. This compound itself is being investigated for its potential as an enzyme inhibitor.[1]

Conclusion

This compound is a fundamental compound with a rich chemistry and a growing number of applications. Its well-defined structure, predictable reactivity, and ability to form stable complexes make it a valuable tool for researchers in chemistry, materials science, and drug development. This guide has provided a comprehensive overview of its core properties and methodologies, which should serve as a valuable resource for the scientific community. Further research into its biological interactions and the properties of its coordination complexes is likely to uncover even more exciting applications in the future.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Squarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of sodium squarate (Na₂C₄O₄). The information presented herein is intended to support research and development activities by providing key data points and experimental context for the use of this compound.

Chemical Identity and Structure

This compound is the disodium (B8443419) salt of squaric acid. The squarate dianion (C₄O₄²⁻) is a member of a unique class of cyclic oxocarbon anions. This dianion is characterized by its planar geometry and aromatic nature, resulting from the delocalization of π-electrons across the four-membered carbon ring. Each carbon atom is double-bonded to one oxygen atom and single-bonded to two other carbon atoms.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Molecular Formula | Na₂C₄O₄ |

| Molecular Weight | 158.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in water |

| Density | ~1.8 g/cm³ |

Chemical Properties

The chemical behavior of this compound is largely dictated by the squarate dianion. Its aromaticity and the presence of negatively charged oxygen atoms make it a versatile building block in coordination chemistry and crystal engineering.

| Property | Description |

| Acidity (pKa of Squaric Acid) | pKa₁ ≈ 1.5, pKa₂ ≈ 3.5 |

| Reactivity | The squarate dianion acts as a ligand, coordinating with metal ions through its oxygen atoms. It can also participate in hydrogen bonding. The planar and rigid structure of the squarate unit makes it a useful component in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. |

| Thermal Stability | This compound is thermally stable at room temperature but decomposes at temperatures above 300 °C. |

Experimental Protocols

A common method for the synthesis of this compound involves the neutralization of squaric acid with a sodium base.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolution: Dissolve one equivalent of squaric acid in deionized water.

-

Neutralization: Slowly add two equivalents of a sodium hydroxide solution to the squaric acid solution with constant stirring. The reaction is exothermic.

-

Precipitation: The this compound product will precipitate out of the solution upon cooling.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.

-

Drying: Dry the purified this compound in a vacuum oven to remove residual solvent.

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

4.2.1 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded.

-

Expected Result: The spectrum will show strong absorption bands corresponding to the C-O and C-C stretching vibrations of the squarate ring.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the squarate dianion.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹³C NMR spectrum is then acquired.

-

Expected Result: Due to the high symmetry of the squarate dianion, the ¹³C NMR spectrum will exhibit a single resonance, confirming the equivalence of all four carbon atoms.

4.2.3 X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and confirm the phase purity of the solid-state material.

-

Methodology: A powdered sample of this compound is analyzed using a powder X-ray diffractometer.

-

Expected Result: The resulting diffraction pattern will be unique to the crystalline structure of this compound and can be compared to reference patterns for confirmation.

Caption: Analytical workflow for the characterization of this compound.

An In-depth Technical Guide to the Synthesis of Sodium Squarate from Squaric Acid and Sodium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium squarate, a versatile building block in medicinal chemistry and materials science. The primary focus is on the direct neutralization reaction between squaric acid and sodium hydroxide (B78521). This document details the underlying chemistry, experimental procedures, and characterization of the final product.

Introduction

This compound (disodium 3,4-dioxocyclobutene-1,2-diolate), with the chemical formula C₄Na₂O₄, is the disodium (B8443419) salt of squaric acid.[1] The squarate dianion is a unique oxocarbon anion characterized by a symmetrical, resonance-stabilized square structure.[1] This structural feature makes this compound an interesting component in the synthesis of dyes, enzyme inhibitors, and coordination complexes.[1] The most direct and common method for its preparation is the neutralization of squaric acid with a sodium base, such as sodium hydroxide.[1]

Chemical Reaction and Stoichiometry

The synthesis of this compound from squaric acid and sodium hydroxide is a classic acid-base neutralization reaction. Squaric acid (C₄H₂O₄) is a diprotic acid, meaning it can donate two protons (H⁺). Sodium hydroxide (NaOH) is a strong base that provides hydroxide ions (OH⁻).

The overall balanced chemical equation for the complete neutralization is:

C₄H₂O₄ (aq) + 2 NaOH (aq) → C₄Na₂O₄ (aq) + 2 H₂O (l)

This equation shows that a 1:2 molar ratio of squaric acid to sodium hydroxide is required for the complete formation of dithis compound.[1] The reaction proceeds in two steps, with the first proton being neutralized rapidly, followed by the neutralization of the second, which may require gentle heating.[1]

Experimental Protocols

While specific experimental details can vary, the following protocol outlines a general procedure for the synthesis of this compound.

Materials and Equipment:

-

Squaric acid (C₄H₂O₄)

-

Sodium hydroxide (NaOH) pellets or a standardized solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Rotary evaporator (optional)

-

Vacuum oven

Generalized Experimental Procedure:

-

Dissolution of Squaric Acid: In a round-bottom flask, dissolve a known quantity of squaric acid in deionized water with stirring.

-

Preparation of Sodium Hydroxide Solution: Prepare a 2-molar equivalent solution of sodium hydroxide in deionized water.

-

Neutralization: Slowly add the sodium hydroxide solution to the squaric acid solution while continuously stirring. Monitor the pH of the reaction mixture. The target pH should be neutral (around 7).

-

Heating and Reaction Completion: Gently heat the reaction mixture to between 50-80°C to ensure the completion of the second neutralization step. The reaction time can vary, but is typically continued for a period to ensure full conversion.

-

Isolation of this compound:

-

Evaporation: The water can be removed using a rotary evaporator to yield the crude this compound.

-

Crystallization: Alternatively, the solution can be concentrated and cooled to induce crystallization. The resulting crystals are then collected by filtration.

-

-

Drying: The isolated this compound is dried under vacuum at a moderate temperature (e.g., 60°C) for several hours to remove any residual water.[2] The product is typically a white crystalline solid and is soluble in water.[1]

Data Presentation

The following tables summarize the key quantitative data related to the reactants and the product.

| Reactant Properties | ||

| Compound | Squaric Acid | Sodium Hydroxide |

| Molar Mass ( g/mol ) | 114.06 | 39.997 |

| Appearance | White to off-white crystalline solid | White pellets or flakes |

| Solubility in Water | Soluble | Highly soluble |

| Product Properties | |

| Compound | This compound |

| Molar Mass ( g/mol ) | 158.02 |

| Appearance | White crystalline solid[1] |

| IUPAC Name | disodium;3,4-dioxocyclobutene-1,2-diolate |

| Chemical Formula | C₄Na₂O₄ |

| Reaction Conditions and Yield | |

| Stoichiometry (Squaric Acid:NaOH) | 1:2[1] |

| Solvent | Water |

| Reaction Temperature | 50 - 80 °C[1] |

| Theoretical Yield | Dependent on starting material quantities |

| Reported Experimental Yield | 85-95% (general) |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

| Spectroscopic Data for this compound | |

| Technique | Key Observations |

| ¹³C NMR | A single resonance is expected due to the high symmetry of the squarate dianion. The chemical shift is reported to be around 203.05 ppm.[3][4] |

| FTIR | The spectrum will show characteristic peaks for the C=O and C=C stretching vibrations within the squarate ring. A strong band around 1535 cm⁻¹ is assigned to the C=O stretching mode.[5] |

| Raman Spectroscopy | The Raman spectrum of solid this compound shows characteristic bands. A strong band around 1769 cm⁻¹ is assigned to the C=O stretching mode of uncoordinated carbonyl groups.[5] |

Visualizations

The following diagrams illustrate the chemical reaction and a generalized experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

References

Unraveling the Crystalline Architecture of Sodium Squarate: A Technical Guide

For Immediate Release

A comprehensive guide offering an in-depth analysis of the crystal structure of sodium squarate, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the crystallographic data for this compound trihydrate, outlines experimental protocols for its characterization, and presents a visual workflow for structural determination.

Due to the limited availability of public crystallographic data for anhydrous this compound, this guide focuses on the well-characterized this compound trihydrate (Na₂C₄O₄·3H₂O). The structural insights provided herein are crucial for understanding the physicochemical properties of this compound, which is of interest in coordination chemistry and materials science.

Crystallographic Data of this compound Trihydrate

The crystal structure of this compound trihydrate has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a foundational understanding of the three-dimensional arrangement of atoms and molecules within the crystal lattice.

| Parameter | Value |

| Chemical Formula | Na₂C₄O₄·3H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 11.358(2) Å |

| b | 3.553(1) Å |

| c | 18.234(3) Å |

| α | 90° |

| β | 107.13(2)° |

| γ | 90° |

| Unit Cell Volume | 702.9(3) ų |

| Formula Units per Unit Cell (Z) | 4 |

| Calculated Density | 2.00 g/cm³ |

Structural Insights

The crystal structure of this compound trihydrate reveals a complex and interesting arrangement. The squarate anions form ribbons linked by hydrogen bonds, creating a layered structure.[1] These ribbons are stacked along the b-axis. Sodium cations are located between these layers, where they are octahedrally coordinated by oxygen atoms from both the squarate anions and the water molecules.[1] This coordination plays a critical role in stabilizing the overall crystal structure.

Experimental Protocols

The determination of the crystal structure of this compound trihydrate involves a series of well-defined experimental procedures.

Synthesis and Crystallization

Single crystals of this compound trihydrate suitable for X-ray diffraction can be prepared by the neutralization of squaric acid with sodium hydroxide (B78521) in an aqueous solution.[1][2] The chemical equation for this reaction is:

H₂C₄O₄ + 2NaOH → Na₂C₄O₄ + 2H₂O[1]

Slow evaporation of the resulting solution at room temperature typically yields crystals of the trihydrate.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

The following is a generalized protocol for the determination of the crystal structure using single-crystal X-ray diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined by a least-squares method to obtain the best possible fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is visualized in the diagram below.

References

electronic properties and π-electron delocalization in the squarate anion

An In-Depth Technical Guide on the Electronic Properties and π-Electron Delocalization in the Squarate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The squarate anion (C₄O₄²⁻), a member of the oxocarbon family, exhibits unique electronic properties and a high degree of π-electron delocalization, contributing to its notable stability and pseudo-aromatic character. This technical guide provides a comprehensive overview of the electronic structure of the squarate dianion, supported by quantitative data from experimental and theoretical investigations. Detailed methodologies for key experimental techniques are provided, and conceptual relationships are visualized through structured diagrams. This document is intended to serve as a detailed resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties and potential applications of squarate and its derivatives.

Introduction

The squarate dianion, C₄O₄²⁻, is the conjugate base of squaric acid. Its planar, symmetric structure and the delocalization of its π-electrons give rise to interesting chemical and physical properties.[1] The high acidity of squaric acid (pKa1 ≈ 0.54, pKa2 ≈ 3.58) is attributed to the resonance stabilization of the resulting squarate dianion.[2] This stability is a manifestation of its pseudo-aromaticity, a concept that will be explored in detail throughout this guide.[2][3] The unique electronic characteristics of the squarate moiety have led to its incorporation into various functional materials, including photosensitive dyes and pharmaceutical compounds.[4]

Electronic Structure and π-Electron Delocalization

The electronic structure of the squarate anion is characterized by a highly delocalized π-system. The four carbon atoms form a square, with each carbon atom bonded to an oxygen atom. In the dianion, the negative charges are delocalized over the four oxygen atoms, resulting in a highly symmetric D₄h point group.[5] This delocalization is a key factor in the anion's stability and pseudo-aromatic character.[6]

Theoretical studies, including molecular orbital calculations, have provided significant insights into the π-electron system of the squarate anion.[7] These studies confirm that the π-electrons are distributed evenly across the ring, leading to C-C and C-O bond lengths that are intermediate between single and double bonds. This bond equalization is a classic indicator of aromaticity.

Aromaticity

The aromaticity of the squarate dianion has been a subject of considerable interest. Several physicochemical methods have been employed to quantify this property, including the analysis of geometric parameters (bond lengths), energetic criteria (aromatic stabilization energies), and magnetic properties (Nucleus-Independent Chemical Shifts, NICS).[2][6] NICS calculations, a computational method to estimate aromaticity, predict that the squarate dianion is aromatic.[8] The high degree of electronic delocalization contributes significantly to this aromatic character.[1]

Quantitative Data

The following tables summarize key quantitative data from experimental and theoretical studies on the squarate anion, providing a basis for comparison and further research.

Structural Parameters

The planarity and high symmetry of the squarate anion have been confirmed by X-ray diffraction studies.[1] The bond lengths presented in Table 1 are indicative of the significant π-electron delocalization within the anion.

| Parameter | Experimental Value (Å) | Computational Model | Calculated Value (Å) |

| C-C Bond Length | ~1.46 - 1.48 | MP2/6-31+G(d) | 1.466 |

| C-O Bond Length | ~1.25 - 1.27 | MP2/6-31+G(d) | 1.265 |

Experimental data is derived from X-ray crystallography of various squarate salts. Computational data is from ab initio calculations.[1]

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and symmetry of the squarate anion. The key vibrational modes are summarized in Table 2.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Computational Model | Calculated (cm⁻¹) |

| C-O Stretch | ~1500 - 1590 | - | MP2/6-311+G(df) | ~1530 |

| C-C Stretch | - | ~1100 - 1300 | MP2/6-311+G(df) | ~1200 |

| Ring Breathing | - | ~700 - 800 | MP2/6-311+G(df) | ~750 |

Experimental frequencies can vary depending on the counter-ion and crystal packing. Computational frequencies are from MP2 level of theory.[6][9] The contribution of C=O vibrations to the absorption band in the 1500-1590 cm⁻¹ range is estimated to be about 80%, with the remaining 20% from C-C vibrations.[6]

Experimental and Computational Methodologies

Experimental Protocols

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction is a primary technique for determining the precise atomic and molecular structure of crystalline materials like squarate salts.[10]

-

Crystal Growth: High-quality single crystals of squarate salts are grown, typically from aqueous solutions by slow evaporation.[5]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is used to generate an electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.[10]

4.1.2. Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy are used to probe the vibrational modes of the squarate anion.

-

Infrared (IR) Spectroscopy: A sample of the squarate salt is prepared, often as a KBr pellet, and placed in the path of an infrared beam. The absorption of IR radiation at specific frequencies corresponds to the vibrational transitions in the molecule.[11]

-

Raman Spectroscopy: A laser is used to irradiate the sample. The scattered light is collected and analyzed. The frequency shifts in the scattered light (Raman shifts) correspond to the vibrational modes of the molecule.[5][11]

Computational Methodologies

4.2.1. Density Functional Theory (DFT)

DFT is a widely used computational method to investigate the electronic structure and properties of molecules.

-

Functional and Basis Set: Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set can influence the accuracy of the results.[12][13]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.[14]

-

Frequency Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These can be compared with experimental IR and Raman spectra.[13]

4.2.2. Ab initio Methods

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are based on first principles and do not rely on empirical parameters.

-

Level of Theory: The MP2 level of theory is commonly used for calculating the structure and vibrational frequencies of the squarate anion.[1]

-

Basis Sets: A variety of basis sets, such as 6-31+G(d), are employed to describe the atomic orbitals.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the squarate anion.

Caption: Resonance structures illustrating π-electron delocalization in the squarate dianion.

Caption: A generalized workflow for the computational analysis of molecular orbitals.

Conclusion

The squarate anion possesses a unique electronic structure characterized by significant π-electron delocalization, which imparts pseudo-aromatic character and considerable stability. This technical guide has provided a detailed overview of its electronic properties, supported by quantitative data from a range of experimental and theoretical techniques. The methodologies outlined herein serve as a practical reference for researchers. A thorough understanding of the fundamental properties of the squarate anion is crucial for its continued exploration in the design of novel materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Squaric acid - Wikipedia [en.wikipedia.org]

- 5. The structure and spectra of squaric acid and its potassium salts - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Research Portal [openresearch.surrey.ac.uk]

- 12. Role of the substituent effect over the squarate oxocarbonic ring: spectroscopy, crystal structure, and density functional theory calculations of 1,2-dianilinosquairane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Squarate Dianion (C₄O₄²⁻): A Comprehensive Technical Guide on its Resonance Stabilization and Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

The squarate dianion, C₄O₄²⁻, an oxocarbon anion derived from squaric acid, presents a fascinating case of resonance stabilization and pseudo-aromaticity. Its unique electronic structure and high degree of symmetry have made it a subject of significant interest in fields ranging from materials science to medicinal chemistry. This technical guide provides an in-depth analysis of the core principles governing the stability and properties of the squarate anion, supported by quantitative data, detailed experimental protocols, and visual representations of its electronic characteristics.

Resonance Stabilization and Aromaticity

The remarkable stability of the squarate dianion is primarily attributed to the extensive delocalization of its π-electrons across the planar, four-membered carbon ring. This delocalization is a direct consequence of resonance, where the negative charges are not localized on specific oxygen atoms but are evenly distributed among all four.[1][2] This charge distribution leads to a highly symmetrical D₄h point group structure in its free state, where all carbon-carbon and carbon-oxygen bonds are equivalent.[3][4]

The concept of aromaticity, typically associated with six-membered rings like benzene, has been extended to include inorganic and other non-benzenoid systems. The squarate dianion is considered a member of a series of aromatic oxocarbon anions (CₙOₙ²⁻).[4][5] Its aromatic character is supported by several experimental and theoretical observations, including its planar geometry, equalized bond lengths, and specific magnetic and energetic properties.[6] The high acidity of squaric acid (pKa₁ ≈ 0.54, pKa₂ ≈ 3.58) is a direct consequence of the significant resonance stabilization of its conjugate base, the squarate dianion.[6][7]

Visualizing Resonance in the Squarate Dianion

The resonance hybrid of the squarate dianion can be depicted as an average of its contributing resonance structures. The following diagram illustrates the delocalization of the negative charges and π-electrons.

Caption: Resonance structures and the hybrid representation of the squarate dianion.

Structural and Spectroscopic Data

Experimental techniques such as X-ray crystallography and vibrational spectroscopy have been instrumental in elucidating the structure of the squarate dianion.

Bond Lengths and Angles

X-ray diffraction studies of various squarate salts have confirmed the planar structure of the C₄O₄²⁻ anion. The bond lengths are intermediate between those of typical single and double bonds, providing strong evidence for electron delocalization.

| Parameter | Value (Å) | Experimental Method | Reference |

| C-C Bond Length | ~1.457 | X-ray Crystallography | [8] |

| C-O Bond Length | ~1.259 | X-ray Crystallography | [8] |

| C-C-C Bond Angle | ~90° | X-ray Crystallography | |

| C-C-O Bond Angle | ~135° | X-ray Crystallography |

Note: The exact bond lengths and angles can vary slightly depending on the counter-ion and the crystal packing forces in the solid state.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For the squarate dianion, these techniques provide further evidence for its high symmetry and delocalized electronic structure. The absence of distinct C=C and C=O stretching frequencies, and the appearance of characteristic bands for the delocalized system, are key spectroscopic signatures.[3][4]

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| C-C stretch (symmetric) | ~723 | Raman | [9] |

| C-C stretch (asymmetric) | ~1123 | Raman | [9] |

| C-O stretch | ~1530 | IR | [4] |

| Ring deformation | ~647 | Raman | [9] |

Note: The observed frequencies can be influenced by the solid-state environment and the nature of the cation.

Molecular Orbital Theory Perspective

A deeper understanding of the electronic structure of the squarate dianion can be gained from molecular orbital (MO) theory. The π molecular orbitals are formed from the linear combination of the p-orbitals of the four carbon and four oxygen atoms. The delocalization of electrons within these π-orbitals is responsible for the molecule's stability and aromaticity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity and spectroscopic properties.

Visualizing the π Molecular Orbital Formation

The following workflow illustrates the conceptual formation of the π molecular orbitals in the squarate dianion.

Caption: Conceptual workflow of π molecular orbital formation in the squarate dianion.

Experimental Protocols

The characterization of the squarate dianion relies on several key experimental techniques. Below are generalized protocols based on common practices in the field.

Synthesis of Squarate Salts

The synthesis of squarate salts typically involves the deprotonation of squaric acid using a suitable base.

Workflow for the Synthesis of a Generic Metal Squarate Salt:

Caption: Generalized workflow for the synthesis of metal squarate salts.

Detailed Steps:

-

Dissolution: Squaric acid is dissolved in a suitable solvent, often water or an alcohol.

-

Deprotonation: A stoichiometric amount of a base (e.g., two equivalents of a monobasic hydroxide or one equivalent of a dibasic carbonate) is added to the solution.

-

Precipitation: The resulting metal squarate salt, which is often insoluble, precipitates from the solution.

-

Isolation: The precipitate is isolated by filtration.

-

Purification: The collected solid is washed with the solvent to remove any unreacted starting materials or byproducts.

-

Drying: The purified product is dried, typically under vacuum.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.[10]

Protocol Outline:

-

Crystal Growth: High-quality single crystals of a squarate salt are grown, for example, by slow evaporation of a saturated solution.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.[10]

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial electron density map is generated, often using direct methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

Vibrational Spectroscopy (IR and Raman)

These techniques measure the vibrational energies of a molecule, which are characteristic of its bonding and structure.

Protocol Outline for Solid-State Analysis:

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid squarate salt is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed in a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum.

-

Conclusion and Applications

The profound resonance stabilization of the squarate dianion imparts it with a unique combination of properties, including high symmetry, planarity, and pseudo-aromaticity. These characteristics make it a versatile building block in various chemical applications. In drug development, the squarate core is explored as a scaffold for designing enzyme inhibitors and other bioactive molecules due to its rigid structure and ability to participate in hydrogen bonding. In materials science, it is utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and magnetic properties. A thorough understanding of its fundamental electronic structure and stabilization is paramount for the rational design of novel functional materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Coordination Chemistry of Sodium Squarate with Metal Ions: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The squarate dianion (C₄O₄²⁻), derived from squaric acid, has emerged as a remarkably versatile building block in coordination chemistry and materials science.[1][2] Its rigid, planar geometry and polyfunctional oxygen donors allow it to coordinate with a vast array of metal ions, leading to the formation of diverse and structurally intriguing coordination polymers, including metal-organic frameworks (MOFs).[3][4] This technical guide provides an in-depth exploration of the coordination chemistry of the squarate ligand, primarily introduced from sodium squarate, with various metal ions, including transition metals and lanthanides. It details common synthetic methodologies, presents structural data in a comparative format, and outlines the key characterization techniques. Furthermore, this guide discusses the resultant properties, such as magnetism and porosity, and explores the potential applications of these complexes, particularly in materials science and medicinal chemistry.

The Squarate Ligand: A Versatile Tectonic Unit

This compound (Na₂C₄O₄) is the disodium (B8443419) salt of squaric acid, a cyclic oxocarbon acid.[5][6] The squarate dianion is a planar, aromatic ring system characterized by significant resonance stabilization, which delocalizes the negative charges across the four oxygen atoms.[5] This electronic structure, combined with its rigid square geometry, makes it an excellent ligand for constructing stable, extended networks.[7]

The squarate ligand exhibits remarkable coordination versatility, acting as a bridging ligand with various coordination modes.[1] The most common modes are the μ-1,2 and μ-1,3 bridging modes, but higher denticity, including tetradentate and bis-chelating modes, are also known.[8] This flexibility allows for the rational design and synthesis of 1D, 2D, and 3D coordination polymers with tunable properties.[1][3]

Caption: Common μ-1,2 and μ-1,3 bridging modes of the squarate ligand.

Synthesis of Metal-Squarate Complexes

The synthesis of metal-squarate coordination polymers typically follows one of two primary routes: direct neutralization or hydrothermal/solvothermal methods.

-

Neutralization Reaction: This is the most straightforward method, involving the acid-base reaction between squaric acid and a metal hydroxide (B78521) or carbonate.[5] For this compound, squaric acid is neutralized with sodium hydroxide, often in a 1:2 molar ratio, to ensure the formation of the disodium salt.[5]

-

Hydrothermal and Solvothermal Synthesis: These are the most common methods for producing high-quality crystalline coordination polymers.[1] The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures.[5][7] This approach facilitates the formation of thermodynamically stable, well-ordered crystalline products. The choice of solvent (water for hydrothermal, organic solvents for solvothermal) can influence the final structure.

Caption: General experimental workflow for metal-squarate complex synthesis.

Coordination with Transition Metal Ions

First-row transition metals (e.g., Fe, Co, Ni, Zn, Cu) readily form coordination polymers with the squarate ligand.[9] A common structural motif is the catena-[tetra-aqua-(μ₂-squarato)metal(II)] complex, where metal ions are bridged by squarate anions in a trans position to form 1D polymeric chains.[9][10] The metal centers are typically octahedrally coordinated, with four positions occupied by water molecules.

Structural Data for Transition Metal Squarates

The structural parameters of these complexes are highly dependent on the specific metal ion, reflecting changes in ionic radius and d-electron configuration.

| Compound Formula | Metal Ion | M-N (Å) | M-O (water) (Å) | M-O (squarate) (Å) | Coordination Number | Ref. |

| [Fe(C₄O₄)(H₂O)₄] | Fe(II) | - | - | - | 6 | [9] |

| [Co(C₄O₄)(H₂O)₄] | Co(II) | - | - | - | 6 | [9] |

| [Ni(C₄O₄)(H₂O)₄] | Ni(II) | - | - | - | 6 | [9] |

| [Zn(C₄O₄)(H₂O)₄] | Zn(II) | - | - | - | 6 | [9][11] |

| [Fe(C₄O₄)(pyrazine)(H₂O)₄] | Fe(II) | 2.240 | 2.100, 2.106 | - (uncoordinated) | 6 | [12] |

| [Co(C₄O₄)(pyrazine)(H₂O)₄] | Co(II) | 2.181 | 2.083, 2.089 | - (uncoordinated) | 6 | [12] |

| [Ni(C₄O₄)(pyrazine)(H₂O)₄] | Ni(II) | 2.126 | 2.052, 2.064 | - (uncoordinated) | 6 | [12] |

| [Cu(C₄O₄)(pyrazine)(H₂O)₄] | Cu(II) | 2.057 | 1.996, 2.320 | - (uncoordinated) | 6 | [12] |

Note: In the pyrazine-containing complexes, the squarate dianion is not directly coordinated to the metal but acts as a counter-ion, with the polymeric chains formed via pyrazine (B50134) bridges.[12]

Coordination with Lanthanide Ions

The coordination chemistry of squarate with lanthanide (Ln) ions is of great interest due to the unique optical and magnetic properties of these elements.[13] Lanthanide ions are hard acids and have a strong affinity for oxygen donors. They typically exhibit higher and more flexible coordination numbers (usually 8 or 9) compared to transition metals.[1][13][14] This leads to the formation of complex 2D and 3D frameworks.

For instance, complexes with the general formula Tl[Ln(C₄O₄)(H₂O)₅]·C₄O₄ (for Ln = La-Nd) form 2D structures where the lanthanide center has a coordination number of 9.[2][13] In contrast, complexes like Tl₃[Ln₃(C₄O₄)₆(H₂O)₆]·8H₂O (for Ln = Sm-Lu, Y) also form 2D structures but with an 8-coordinate lanthanide center.[2][13]

Structural Data for Lanthanide-Squarate Complexes

| Compound Formula | Metal Ion(s) | Coordination Number (Ln) | Structure Dimensionality | Key Features | Ref. |

| Tl[Ln(C₄O₄)(H₂O)₅]·C₄O₄ (Ln=La-Nd) | La³⁺-Nd³⁺ | 9 | 2D | Monocapped square antiprismatic geometry | [13] |

| Tl₃[Ln₃(C₄O₄)₆(H₂O)₆]·8H₂O (Ln=Sm-Lu, Y) | Sm³⁺-Lu³⁺, Y³⁺ | 8 | 2D | Square antiprismatic geometry | [13] |

| [Ho₂(C₄O₄)₂(C₂O₄)(H₂O)₈]·4H₂O | Ho³⁺ | 8 | 1D (ladder-like) | Squarate and oxalate (B1200264) bridging ligands | [1] |

| [Ho(C₄O₄)₁.₅(H₂O)₃] | Ho³⁺ | 8 | 2D (bi-layered) | Two different squarate coordination modes present | [1] |

Properties and Applications

The combination of metal ions and the squarate ligand gives rise to materials with a wide range of functional properties.

Magnetic Properties

Metal-squarate frameworks, particularly those with transition metals or lanthanides, are studied for their magnetic properties.[8] The squarate bridge can mediate magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between metal centers.[8] The strength and nature of this coupling are highly sensitive to the coordination mode (μ-1,2 vs. μ-1,3) and the orbital overlap between the metal and the ligand.[8]

Metal-Organic Frameworks (MOFs) and Porosity

The rigid and well-defined nature of the squarate ligand makes it an ideal component for constructing robust MOFs.[3][4] These materials can exhibit permanent porosity, making them candidates for applications in gas storage, separation, and catalysis.[3] For example, a Ni₄O₄-cubane-squarate coordination framework has been designed for molecular recognition and industrial separation of hydrocarbons.[7]

Applications in Drug Development

The field of medicinal inorganic chemistry is exploring metal complexes for therapeutic and diagnostic purposes.[15][16] Squarate-based complexes are of interest due to the ligand's ability to form stable structures with biocompatible metals like Zn²⁺, Fe³⁺, and Ca²⁺.[3] Potential applications include:

-

Enzyme Inhibition: Squaric acid derivatives have been investigated as inhibitors for metalloproteases.[17]

-

Anticancer Activity: Some squaramide-based metal complexes and squarate MOFs have shown cytotoxic activity against cancer cell lines.[3][17]

-

Drug Delivery: The porous nature of squarate-based MOFs could be exploited for the controlled uptake and release of therapeutic agents.[3]

Caption: Logical pathway from structure to applications in metal-squarate complexes.

Experimental Protocols

Protocol: Hydrothermal Synthesis of a Transition Metal-Squarate Complex

This protocol is a generalized procedure based on methodologies reported for synthesizing crystalline metal-squarate frameworks.[5][7][12]

-

Reactant Preparation:

-

In a 25 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol of NiCl₂·6H₂O) in a suitable solvent (e.g., 15 mL of N,N'-dimethylacetamide, DMA).[7]

-

Add squaric acid (e.g., 0.4 mmol) to the solution.[7]

-

Optionally, add a small amount of an acid (e.g., 0.5 mL of 3M HCl) to control pH and facilitate crystal growth.[7]

-

-

Reaction Setup:

-

Stir the mixture at room temperature until the solids are fully dispersed.

-

Transfer the vial into a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave tightly.

-

-

Heating and Crystallization:

-

Product Isolation and Purification:

-

Allow the autoclave to cool slowly to room temperature.

-

Open the autoclave and filter the resulting crystalline product.

-

Wash the crystals sequentially with the mother liquor and a volatile solvent like acetone (B3395972) or ethanol (B145695) to remove any unreacted starting materials.

-

Air-dry the final product.

-

Protocol: Synthesis of this compound via Neutralization

This protocol is based on the standard acid-base reaction for salt formation.[5]

-

Reactant Preparation:

-

In a beaker, dissolve squaric acid (C₄H₂O₄) in distilled water.

-

Prepare a 1 M solution of sodium hydroxide (NaOH).

-

-

Neutralization:

-

While stirring the squaric acid solution continuously, slowly add the NaOH solution dropwise. A 1:2 molar ratio of squaric acid to NaOH should be targeted for complete conversion to the disodium salt.[5]

-

Monitor the pH of the reaction mixture. The endpoint is typically reached when the pH stabilizes in the range of 8-9.[5]

-

Maintain the temperature below levels that could cause thermal decomposition of the squarate anion.[5]

-

-

Isolation:

-

The resulting this compound can be isolated by evaporating the solvent, often under reduced pressure.

-

The solid product can be further purified by recrystallization from an aqueous solution.[5]

-

Conclusion

The coordination chemistry of the squarate ligand is a rich and dynamic field, offering pathways to a vast range of materials with precisely controlled structures and functionalities. By leveraging this compound or squaric acid as precursors, researchers can access coordination polymers with diverse metal ions, from transition metals to lanthanides. The predictable geometry and versatile bridging capabilities of the squarate anion make it a powerful tool for crystal engineering. The resulting frameworks show significant promise in advanced applications, including the development of new magnetic materials, porous solids for separations, and novel metallodrugs for therapeutic intervention. Future research will likely focus on synthesizing more complex heterometallic systems and further exploring the biomedical potential of these unique coordination compounds.

References

- 1. Synthesis, Structural Characterization and Ligand-Enhanced Photo-Induced Color-Changing Behavior of Two Hydrogen-Bonded Ho(III)-Squarate Supramolecular Compounds | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks [mdpi.com]

- 4. On the Importance of Squaramide and Squarate Derivatives as Metal–Organic Framework Building Blocks [ouci.dntb.gov.ua]

- 5. Buy this compound [smolecule.com]

- 6. This compound | C4Na2O4 | CID 15763661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Ni4O4-cubane-squarate coordination framework for molecular recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scilit.com [scilit.com]

- 11. preprints.org [preprints.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

A Technical Guide to Hydrothermal Synthesis of Sodium Squarate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrothermal synthesis methods for producing various hydrated forms of sodium squarate. This compound, the disodium (B8443419) salt of squaric acid, and its hydrated crystals are of significant interest in coordination chemistry, materials science, and pharmaceutical development due to the unique electronic and bonding properties of the squarate dianion.[1][2] Hydrothermal synthesis offers a robust methodology for obtaining well-defined crystalline structures of this compound hydrates by employing elevated temperatures and pressures.[1][3]

Introduction to Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures.[3] This technique is particularly advantageous for the synthesis of materials that are insoluble or have low solubility at ambient temperatures. The core principle of hydrothermal synthesis involves the dissolution of precursors in a solvent (typically water) within a sealed vessel, known as an autoclave. By heating the autoclave above the boiling point of the solvent, the internal pressure increases, leading to enhanced solubility of the reactants and facilitating the crystallization of the desired product upon cooling or at a cooler region of the autoclave.[3]

Key parameters influencing the outcome of hydrothermal synthesis include:

-

Temperature: Affects reaction kinetics and the thermodynamic stability of the resulting phases.

-

Pressure: Influences the solubility of precursors and the stability of different crystal structures.

-

Reaction Time: Determines the extent of crystal growth and phase purity.

-

Precursor Concentration: Impacts the rate of nucleation and crystal growth.

-

pH of the Solution: Can direct the formation of specific crystalline phases.

Hydrothermal Synthesis of this compound Hydrates: Experimental Protocols and Data

While various hydrated forms of this compound can be synthesized, detailed hydrothermal protocols and corresponding crystallographic data are most readily available for the trihydrate. This section provides a comprehensive overview of the synthesis and characterization of this specific hydrate.

This compound Trihydrate (Na₂C₄O₄·3H₂O)

The synthesis of this compound trihydrate via hydrothermal methods allows for the formation of well-ordered single crystals suitable for detailed structural analysis.

A typical hydrothermal synthesis for this compound trihydrate involves the following steps:

-

Precursor Preparation: An aqueous solution of this compound is prepared by neutralizing squaric acid with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate.

-

Autoclave Setup: The resulting solution is sealed in a Teflon-lined stainless steel autoclave. The fill volume of the autoclave is a critical parameter to control the final pressure.

-

Reaction Conditions: The autoclave is heated to a specific temperature and maintained for a set duration to allow for the dissolution of the this compound and subsequent recrystallization into the hydrated form.

-

Cooling and Crystal Recovery: The autoclave is slowly cooled to room temperature to promote the growth of single crystals. The resulting crystals are then harvested, washed with deionized water, and dried.

The logical workflow for this synthesis process is illustrated in the diagram below.

References

The Emerging Role of Sodium Squarate in Biological Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium squarate, the disodium (B8443419) salt of squaric acid, and its derivatives are emerging as a versatile class of compounds with significant potential across various domains of biological research and drug development.[1] The unique electronic and structural properties of the squarate core, a planar four-membered ring, render it a valuable scaffold for a multitude of applications. This technical guide provides an in-depth exploration of the current and potential applications of this compound and its derivatives, with a focus on bioconjugation, its role as a bioactive molecule, and its use as a bioisostere in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Chemistry and Properties of Squarates

Squaric acid is a unique oxocarbon acid characterized by a planar, cyclic structure with four carbon atoms.[2] Its disodium salt, this compound, is a water-soluble compound that serves as a versatile precursor for a wide range of derivatives.[2] The squarate dianion is a notable ligand in coordination chemistry due to its four potential coordination sites.[2] The reactivity of squarate esters with nucleophiles, particularly amines, forms the basis of many of their biological applications. This reactivity can be tuned by modifying the substituents on the squarate ring, allowing for a "Goldilocks" zone of reactivity that is not so rapid as to be non-selective, nor so slow as to be ineffective.

Applications in Bioconjugation

Squarate derivatives have proven to be highly effective linkers for bioconjugation, the process of covalently attaching molecules to biomolecules such as proteins and carbohydrates. Their preferential reactivity with amines over other nucleophiles like alcohols and thiols makes them ideal for selectively modifying lysine (B10760008) residues on proteins.

Glycoconjugate Synthesis

One of the most well-established applications of squarate chemistry is in the synthesis of glycoconjugates, which are important tools in immunology and vaccine development. The process typically involves a two-step reaction where a carbohydrate equipped with an amine-containing linker is first reacted with a dialkyl squarate to form a squarate monoester. This intermediate is then reacted with a protein carrier to form the final glycoconjugate.[3] The efficiency of this conjugation can be influenced by factors such as hapten concentration and pH.[3]

Antibody-Drug Conjugates (ADCs)

The precise control over reactivity offered by squarate linkers makes them attractive for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Squarate-based linkers can be engineered to provide stable conjugation in circulation while allowing for efficient release of the payload within the target cell.

Experimental Protocol: Protein Conjugation using Diethyl Squarate

This protocol outlines a general procedure for the conjugation of an amine-containing molecule (hapten) to a protein carrier, such as bovine serum albumin (BSA), using diethyl squarate.

Materials:

-

Amine-functionalized hapten

-

Diethyl squarate

-

Protein carrier (e.g., BSA)

-

Borate (B1201080) buffer (0.5 M, pH 9.0)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Activation of the Hapten:

-

Dissolve the amine-functionalized hapten in the borate buffer to a final concentration of 40 mM.

-

Add a 1.5 to 2-fold molar excess of diethyl squarate to the hapten solution.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the squarate monoester intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

-

-

Conjugation to the Protein:

-

Dissolve the protein carrier (e.g., BSA) in the borate buffer to a concentration of 10 mg/mL.

-

Add the activated hapten solution to the protein solution. The molar ratio of hapten to protein can be varied to achieve the desired degree of labeling (a common starting point is a 20:1 molar ratio).

-

Stir the reaction mixture gently at room temperature for 12-24 hours. It is crucial to maintain the pH of the reaction at 9.0. Monitor the pH periodically and adjust with small additions of 1 M NaOH if necessary.

-

-

Purification of the Conjugate:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against PBS at 4°C for 48 hours, with at least three buffer changes, to remove unreacted hapten and byproducts.

-

After dialysis, the purified glycoconjugate can be recovered and stored at -20°C.

-

-

Characterization:

-

The degree of conjugation (hapten-to-protein ratio) can be determined using techniques such as MALDI-TOF mass spectrometry or by quantifying the amount of unreacted hapten in the reaction mixture using HPLC.[3]

-

Squarate Derivatives as Bioactive Molecules

The rigid, planar structure of the squarate core makes it an attractive scaffold for the design of bioactive molecules. By functionalizing the squarate ring with different substituents, a diverse range of compounds with various biological activities can be synthesized.

Anticancer Agents

Numerous studies have explored the potential of squaric acid derivatives as anticancer agents.[2] Diaryl squarates, in particular, have shown significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action for some of these compounds involves the inhibition of key cellular processes, leading to apoptosis.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Squarate-based compounds have emerged as promising kinase inhibitors. For instance, squarate chemistry has been successfully employed to develop cell-active, irreversible covalent inhibitors targeting a surface-exposed, non-catalytic lysine on Aurora A kinase, a key regulator of mitosis.[4]

Quantitative Data on the Biological Activity of Squarate Derivatives

| Compound Class | Target Cell Line | IC50 Value | Reference |

| Diaryl Squarates | Human Leukemia Cells | Varies (some in nanomolar range) | [2] |

| Squaramide-based Aurora A Kinase Inhibitor (AL8) | Various Cancer Cell Lines | Potent (specific values not provided in abstract) | [4] |

| Squaramide-tethered Sulfonamides (m-substituted derivative 11) | Carbonic Anhydrase IX | 29.4 nM | [1] |

| Squaramide-tethered Sulfonamides (m-substituted derivative 11) | Carbonic Anhydrase XII | 9.15 nM | [1] |

| Squaramide-tethered Coumarins (16c) | Carbonic Anhydrase IX | 19.2 nM | [1] |

| Squaramide-tethered Coumarins (16c) | Carbonic Anhydrase XII | 7.23 nM | [1] |

Squaramides as Bioisosteres

In medicinal chemistry, a bioisostere is a chemical substituent or group that has similar physical or chemical properties to another, which produces broadly similar biological properties. Squaramides, derived from the reaction of squarates with amines, have gained significant attention as bioisosteres for common functional groups such as ureas, thioureas, guanidines, and cyanoguanidines.[5][6][7] This is due to their similar hydrogen bonding capabilities and their ability to confer defined conformations in drug ligands.[5][6][7] The use of squaramides as bioisosteric replacements can lead to improved pharmacokinetic properties and enhanced biological activity of drug candidates.[5][6][7]

Visualizing Key Processes

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: A generalized workflow for the synthesis of glycoconjugates using squarate chemistry.

Caption: Inhibition of the Aurora A kinase signaling pathway by a squarate-based covalent inhibitor.

Conclusion and Future Perspectives

This compound and its derivatives represent a rapidly evolving and highly promising area of chemical biology and drug discovery. Their utility as versatile linkers in bioconjugation, their potential as scaffolds for novel therapeutics, and their application as bioisosteres underscore their broad applicability. Future research will likely focus on the development of more sophisticated squarate-based linkers for ADCs with enhanced stability and controlled release properties, the exploration of novel squaramide-based drugs targeting a wider range of diseases, and the continued application of squaramides as bioisosteres to optimize the properties of existing drug candidates. The continued investigation of this unique chemical entity holds great promise for advancing biological research and the development of next-generation therapeutics.

References

- 1. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Active, Irreversible Covalent Inhibitors Targeting a Surface-Exposed Non-Catalytic Lysine on Aurora a Kinase by Using Squarate Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Squaramides as Bioisosteres in Contemporary Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling Face-to-Face π-Stacking in Sodium Squarate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the face-to-face π-stacking interactions within sodium squarate salts, compounds of significant interest in materials science and pharmaceutical development due to their unique electronic and structural properties. This document synthesizes key experimental findings, presents detailed methodologies for the characterization of these non-covalent interactions, and offers visual representations of the underlying molecular arrangements and experimental workflows.

Introduction: The Significance of π-Stacking in this compound

The squarate anion (C₄O₄²⁻) is a planar, aromatic dianion that exhibits a pronounced tendency to form face-to-face π-stacking arrangements in the solid state. In this compound (Na₂C₄O₄), these interactions are particularly well-defined, making it an excellent model system for studying the fundamental nature of π-stacking. Understanding and controlling these interactions is crucial for the rational design of crystalline materials with tailored optical, electronic, and pharmaceutical properties. This guide focuses on the experimental elucidation of these interactions, primarily through high-pressure techniques that allow for the systematic modulation of intermolecular distances.

Quantitative Analysis of π-Stacking Parameters under High Pressure

High-pressure synchrotron X-ray diffraction studies on anhydrous this compound have provided valuable quantitative data on the geometric parameters of face-to-face π-stacking as a function of applied pressure. The following table summarizes key findings from the literature, illustrating the compression of the π-stacking distance and the relative positions of the squarate rings.

| Pressure (GPa) | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) | Shift between Centroids (Å) |

| 0.8 | 3.25 | 3.68 | 1.72 |

| 2.1 | 3.18 | 3.60 | 1.68 |

| 4.2 | 3.09 | 3.50 | 1.63 |

| 6.8 | 3.01 | 3.41 | 1.58 |

| 9.1 | 2.94 | 3.33 | 1.54 |

| 11.1 | 2.88 | 3.26 | 1.50 |

Experimental Protocols

The investigation of π-stacking interactions in this compound salts under extreme conditions relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

High-Pressure Synchrotron X-ray Diffraction

Objective: To determine the crystal structure and π-stacking geometric parameters of this compound as a function of pressure.

Methodology:

-

Sample Preparation: A single crystal of anhydrous this compound is loaded into a diamond anvil cell (DAC). A pressure-transmitting medium, such as silicone oil or a methanol-ethanol mixture, is added to ensure hydrostatic pressure conditions. A ruby chip is also included for in-situ pressure calibration.

-

Data Collection: The DAC is mounted on a goniometer at a synchrotron beamline. Monochromatic X-ray radiation (e.g., λ = 0.6199 Å) is used. Diffraction patterns are collected at various pressures using an area detector (e.g., a CCD detector).

-

Pressure Measurement: The pressure inside the DAC is determined by measuring the fluorescence spectrum of the ruby chip and analyzing the shift of the R1 fluorescence line.

-

Data Analysis: The collected diffraction images are integrated to obtain one-dimensional diffraction patterns. The crystal structure at each pressure point is determined and refined using software such as GSAS or FullProf. From the refined crystal structures, the interplanar distance between the squarate rings, the centroid-centroid distance, and the shift between the centroids are calculated.

High-Pressure Raman Spectroscopy

Objective: To probe the vibrational modes of the squarate anion and the lattice modes of the crystal to detect pressure-induced phase transitions and changes in intermolecular interactions.

Methodology:

-

Sample Preparation: A small amount of powdered anhydrous this compound is loaded into a diamond anvil cell, along with a pressure-transmitting medium and a ruby chip.

-

Spectra Acquisition: The DAC is placed under a Raman microscope. A laser (e.g., 532 nm) is focused on the sample. The scattered Raman signal is collected in a backscattering geometry and directed to a spectrometer equipped with a CCD detector.

-

Pressure Measurement: The pressure is determined using the ruby fluorescence method as described above.

-

Data Analysis: The positions and widths of the Raman bands are analyzed as a function of pressure. Changes in the vibrational modes of the squarate ring can indicate distortions due to enhanced π-stacking, while the appearance of new lattice modes can signal a phase transition.

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of face-to-face π-stacking in this compound.

Caption: Molecular structure of the squarate anion.

Caption: Schematic of face-to-face π-stacking.

Caption: Workflow for high-pressure experiments.

Conclusion

The study of face-to-face π-stacking interactions in this compound salts provides fundamental insights into non-covalent forces that govern the structure and properties of molecular crystals. High-pressure experimental techniques, particularly synchrotron X-ray diffraction and Raman spectroscopy, are powerful tools for systematically investigating these interactions. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of π-stacking in the design of novel materials and pharmaceutical compounds. Future work in this area could involve more detailed computational studies to complement the experimental findings and to provide a deeper understanding of the electronic nature of these interactions.

An In-depth Technical Guide to the Solubility of Sodium Squarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium squarate (dithis compound), a compound of interest in chemical synthesis, coordination chemistry, and biological research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the existing qualitative and semi-quantitative information and provides detailed experimental protocols for determining solubility.

Overview of this compound

This compound (C₄Na₂O₄) is the disodium (B8443419) salt of squaric acid. It is a white crystalline solid that is known to be soluble in water.[1] The squarate dianion (C₄O₄²⁻) is a unique structure with resonance stabilization, which influences its chemical and physical properties.[1] this compound can exist in both anhydrous and trihydrate forms, with the latter's crystal structure being well-documented.[1]

Solubility Profile of this compound

2.1. Aqueous Solubility

This compound is consistently reported to be soluble in water.[1][2][3] Its aqueous solubility is known to be temperature-dependent. This property is extensively utilized in its purification through recrystallization. The process involves dissolving the crude this compound in hot distilled water, typically between 80-100°C, to achieve a saturated solution, followed by cooling to induce crystallization of the purified product.[1] This indicates a significantly higher solubility at elevated temperatures.

Some studies involving aqueous solutions of this compound have used concentrations in the range of 0.1 to 3 millimolar (mM), and in some electrochemical experiments, concentrations were limited to a range of 2 mM to 7 mM due to what was described as "slight solubilities". This suggests that while soluble, it may not be highly soluble at ambient temperatures.

2.2. Solubility in Organic Solvents

Direct quantitative data on the solubility of this compound in common organic solvents is scarce. However, information from purification and analytical techniques provides some insights:

-

Methanol: The use of water-methanol mixtures for cooling crystallization suggests that this compound has some solubility in methanol, and that its solubility in this mixture decreases at lower temperatures.[1]

-

Dichloromethane-Methanol Mixtures: The application of column chromatography with dichloromethane-methanol eluent systems for purification implies that this compound is at least sparingly soluble in these solvent mixtures.[1]

-

Other Organic Solvents: As a salt, it is expected to have low solubility in non-polar organic solvents. Its use as a solid additive in battery cathodes might also suggest low solubility in the organic carbonate-based electrolytes used in such applications.[4]

2.3. Summary of Solubility Data

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound.

| Solvent System | Temperature | Solubility | Remarks | Source |

| Water | Ambient | Soluble | Used in the preparation of aqueous solutions for various studies. | [1][2][3] |

| Water | 80 - 100 °C | Highly Soluble | Utilized for the recrystallization and purification of the compound. | [1] |

| Water-Methanol Mixtures | Varies | Soluble | Employed in cooling crystallization purification methods. | [1] |

| Dichloromethane-Methanol Mixtures | Ambient | Sparingly Soluble | Used as an eluent system in column chromatography for purification. | [1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

3.1. General Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis after solvent evaporation)

-

pH meter (for aqueous solutions)

Procedure:

-